4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid

Overview

Description

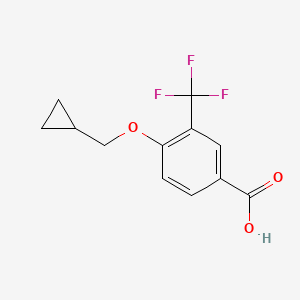

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions involving cyclopropylmethanol and suitable leaving groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate salts, while reduction of the trifluoromethyl group could yield difluoromethyl derivatives .

Scientific Research Applications

Chemistry

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid serves as a crucial building block in organic synthesis, particularly for compounds containing trifluoromethyl groups. These derivatives are significant in medicinal chemistry due to their enhanced biological activity.

Biology

The compound is being investigated for its potential biological activities, including enzyme inhibition and receptor binding. Its unique structure may enhance interactions with biological membranes, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its structural features may lead to improved pharmacokinetic properties in drug formulations. Notably, compounds with similar structures have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

Industry

The stability and functional groups of this compound make it useful in producing advanced materials such as polymers and coatings.

Case Studies

In Vitro Studies:

Research has indicated that this compound can significantly reduce pro-inflammatory cytokine production in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

Animal Models:

In vivo studies using rodent models demonstrated that administration of the compound led to decreased inflammation in models of arthritis and asthma, supporting its therapeutic potential in treating inflammatory diseases.

Comparative Data Table

| Compound | Activity | Reference |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | COX inhibition | |

| Roflumilast (similar structure) | PDE4 inhibition |

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

4-Methyl-2-(trifluoromethyl)benzoic acid: Similar in structure but lacks the cyclopropylmethoxy group.

4-Trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group.

Uniqueness

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the cyclopropylmethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Biological Activity

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a cyclopropylmethoxy moiety attached to a benzoic acid framework. The presence of these functional groups contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and target engagement.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzoic acid derivatives.

- Receptor Modulation: It may act as a modulator for various receptors, influencing cellular signaling pathways.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies on related benzoic acids have shown their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

| Compound | Activity | Reference |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | COX inhibition | |

| Roflumilast (similar structure) | PDE4 inhibition |

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.

- Animal Models : In vivo studies using rodent models indicated that administration of the compound led to decreased inflammation in models of arthritis and asthma.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:

- Absorption : High bioavailability due to lipophilic nature.

- Metabolism : Likely metabolized via hepatic pathways, similar to other benzoic acid derivatives.

- Excretion : Primarily through renal pathways, with metabolites identified in urine samples.

Safety and Toxicity

Safety assessments indicate that while the compound exhibits biological activity, it may also pose risks:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid, and how can its purity be validated?

- Methodology :

- Synthetic Routes : Start with a benzoic acid precursor functionalized at the 3-position with trifluoromethyl. Introduce the cyclopropylmethoxy group via nucleophilic substitution (e.g., Mitsunobu reaction) using cyclopropylmethanol and a coupling agent like DIAD. Optimize solvent choice (e.g., THF or DMF) and temperature to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

- Characterization : Confirm structure via H/C NMR (e.g., trifluoromethyl as a singlet at ~120 ppm in F NMR) and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELXL ) can resolve steric effects from the cyclopropylmethoxy group.

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Parameter Screening : Use design-of-experiments (DoE) to test variables: catalyst loading (e.g., Pd for coupling reactions), solvent polarity (DMF vs. DMSO), and temperature (60–120°C). Monitor yield via HPLC .

- Kinetic Analysis : Track intermediates via in-situ IR spectroscopy to identify rate-limiting steps. For example, slow cyclopropane ring formation may require longer reaction times .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopropylmethoxy and trifluoromethyl groups influence biological activity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing cyclopropylmethoxy with ethoxy or methyl groups) and assess activity against target enzymes (e.g., luciferase inhibition ). Measure IC values via fluorescence assays.

- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The trifluoromethyl group’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .

Q. What computational methods predict the binding affinity of this compound to protein targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ribosome-inactivating proteins ). Validate with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of hydrogen bonds with carboxylic acid groups.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between trifluoromethyl and difluoromethyl analogs .

Q. How can contradictory data on solubility and bioactivity be resolved?

- Methodology :

- Solubility-activity Profiling : Measure solubility in PBS (pH 7.4) and DMSO via nephelometry. Use logP calculations (e.g., XLogP3) to correlate hydrophobicity with cellular uptake inefficiencies.

- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways (e.g., ester hydrolysis of cyclopropylmethoxy) that reduce bioavailability .

Q. What experimental designs are optimal for assessing enzyme inhibition kinetics?

- Methodology :

- Kinetic Assays : Use stopped-flow spectroscopy to measure real-time inhibition of target enzymes (e.g., luciferase ). Fit data to Michaelis-Menten models to determine values.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) mechanisms .

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-5-8(11(16)17)3-4-10(9)18-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYACVDDYYVMHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.